4-Ethoxythiophene-3-carboxylic acid
Description
Properties
CAS No. |
70438-00-5 |
|---|---|
Molecular Formula |
C7H8O3S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
4-ethoxythiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H8O3S/c1-2-10-6-4-11-3-5(6)7(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
OFBMTPINKHUVEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CSC=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiophene Derivatives
*Note: Molecular weight for this compound is calculated based on its formula.
Key Observations :
- Ethoxy vs.
- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound may enhance water solubility compared to ethyl ester derivatives (e.g., compounds in ), which are typically more lipophilic.
Physicochemical Properties
Substituents influence molecular weight, polarity, and stability:
Table 2: Physicochemical Properties
*Derived from structural analogs.
Q & A
Basic Question: What are the standard synthetic protocols for 4-Ethoxythiophene-3-carboxylic acid, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with thiophene derivatives. For example:
Initial Functionalization : Introduce the ethoxy group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., using BF₃ as a catalyst) .
Carboxylation : Employ carboxylation using CO₂ under high pressure or via Grignard reactions with subsequent oxidation .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate intermediates .
Characterization :
- NMR (¹H/¹³C) for structural confirmation.
- HPLC for purity assessment (>95% purity required for pharmacological studies).
- Mass Spectrometry (ESI-MS) to verify molecular weight .
Advanced Question: How can researchers optimize reaction yields for this compound derivatives in sterically hindered environments?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during ethoxy group introduction .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance carboxylation efficiency .
- DOE (Design of Experiments) : Use factorial designs to analyze interactions between variables (e.g., reagent stoichiometry, reaction time) .
Data Analysis :
| Variable | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 0–5°C | 15–20% |
| Catalyst (ZnCl₂) | 0.1 eq. | 25% |
| Solvent (DMF) | 50 mL/mmol | 30% |
Basic Question: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as irritant ).
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during carboxylation).
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (vermiculite) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Question: How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers) .
- Impurity Peaks : Compare HPLC retention times with authentic standards or employ 2D NMR (COSY, HSQC) for unambiguous assignments .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .
Basic Question: What analytical techniques are essential for assessing the purity of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) .
- Thermal Analysis : DSC (Differential Scanning Calorimetry) to detect polymorphic forms .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Advanced Question: What strategies validate the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes with known thiophene-binding pockets (e.g., cyclooxygenase-2) .
- Assay Design :
- Mechanistic Studies :
Basic Question: How do researchers address solubility challenges of this compound in aqueous media?
Methodological Answer:
- Co-Solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility for in vitro assays .
- pH Adjustment : Deprotonate the carboxylic acid group at pH > 7.0 (e.g., sodium bicarbonate buffer) .
- Micellar Systems : Incorporate surfactants (Tween-80) for nanoparticle formulations .
Advanced Question: What computational methods predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Gaussian 09 to model reaction transition states (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Retrosynthetic Analysis : Use Synthia or Reaxys to identify feasible precursors .
- Machine Learning : Train models on existing thiophene reaction datasets to predict yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
